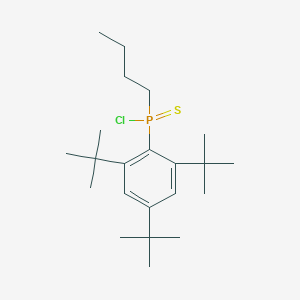
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a 2,4,6-tri-tert-butylphenyl group, and a phosphinothioic chloride moiety
Métodos De Preparación
The synthesis of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride and butyl alcohol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride involves its interaction with molecular targets through its reactive phosphinothioic chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride can be compared with similar compounds such as:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Phosphinothioic acid derivatives: Used in various chemical reactions and applications.
Phosphine derivatives: Widely used in catalysis and organic synthesis
Propiedades
Número CAS |
89566-79-0 |
|---|---|
Fórmula molecular |
C22H38ClPS |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
butyl-chloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H38ClPS/c1-11-12-13-24(23,25)19-17(21(5,6)7)14-16(20(2,3)4)15-18(19)22(8,9)10/h14-15H,11-13H2,1-10H3 |
Clave InChI |
UZCKMYCCCSAOBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=S)(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















